molecular formula C17H11KN2O6S2 B608405 KYA1797K

KYA1797K

Cat. No.: B608405
M. Wt: 442.5 g/mol
InChI Key: PHUNRLYHXGMOLG-WQRRWHLMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

KYA1797K is a small molecule known for its ability to inhibit the Wnt/β-catenin signaling pathway. This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and aging-related studies. It is recognized for its ability to destabilize β-catenin and Ras proteins, making it a valuable tool in the study of cellular processes and disease mechanisms .

Mechanism of Action

Target of Action

KYA1797K primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration. The compound acts by destabilizing β-catenin, a key protein in the Wnt/β-catenin pathway .

Mode of Action

This compound acts by directly binding to the regulatory domain of the G-protein signaling protein Axin . This binding enhances the activation of the Axin-GSK3β complex , which in turn destabilizes β-catenin . This destabilization leads to the degradation of β-catenin and Ras, another important protein involved in cell signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By destabilizing β-catenin, this compound inhibits this pathway, leading to a decrease in the transcription of Wnt/β-catenin target genes . This inhibition can suppress the stemness of cancer stem cells, as shown in colorectal cancer spheroids .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It can greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis . In cultured proximal tubular cells, this compound shows a better effect on inhibiting cellular senescence and could better suppress mitochondrial dysfunction and ameliorate the fibrotic changes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study involving D-galactose (D-gal)-induced accelerated aging mice, this compound was found to have superior effects in protecting against kidney aging . .

Biochemical Analysis

Biochemical Properties

KYA1797K plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to directly bind to the Regulators of G-protein Signaling (RGS) domain of Axin, a key component of the β-catenin destruction complex . This binding enhances the activity of the Axin-GSK3β complex, leading to the destabilization of β-catenin . This interaction is critical for the inhibition of the Wnt/β-catenin pathway, a signaling pathway that plays a significant role in cellular processes such as cell proliferation and differentiation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis in D-galactose (D-gal)-treated accelerated aging mice . In cultured proximal tubular cells, this compound shows a better effect on inhibiting cellular senescence and could better suppress mitochondrial dysfunction and ameliorate the fibrotic changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the RGS domain of Axin, which enhances the formation of the β-catenin destruction complex . This leads to the activation of GSK3β, resulting in the degradation of β-catenin . This effectively inhibits the Wnt/β-catenin signaling pathway, which is known to play a crucial role in various cellular processes, including cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in D-gal-treated accelerated aging mice, this compound was found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis . These effects were observed over a period of 4 weeks, indicating the compound’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving two-month-old male C57BL/6 mice, the mice were co-treated with this compound at 10 mg/kg/day for 4 weeks . The study found that this dosage of this compound could greatly inhibit the β-catenin pathway and retard age-related kidney fibrosis .

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway, a crucial metabolic pathway in cells . By binding to the RGS domain of Axin, this compound enhances the formation of the β-catenin destruction complex, leading to the degradation of β-catenin and the inhibition of the Wnt/β-catenin pathway .

Transport and Distribution

Given its role in the Wnt/β-catenin pathway, it is likely that it interacts with various transporters or binding proteins involved in this pathway .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Given its role in the Wnt/β-catenin pathway, it is likely that it is localized to specific compartments or organelles involved in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KYA1797K involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

KYA1797K undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

KYA1797K has a wide range of scientific research applications, including:

    Cancer Research: this compound has been shown to inhibit the growth of cancer cells by destabilizing β-catenin and Ras proteins. .

    Aging Research: The compound has demonstrated potential in protecting against kidney aging by inhibiting the Wnt/β-catenin signaling pathway.

    Cellular Studies: this compound is used in studies involving cellular signaling pathways, particularly those related to the Wnt/β-catenin pathway. .

Comparison with Similar Compounds

Similar Compounds

    ICG-001: Another β-catenin inhibitor that blocks the binding of β-catenin to the cAMP response element-binding protein (CREB)-binding protein (CBP).

    XAV939: A tankyrase inhibitor that stabilizes axin and promotes the degradation of β-catenin.

Uniqueness of KYA1797K

This compound is unique in its ability to simultaneously destabilize both β-catenin and Ras proteins by directly binding to the RGS domain of axin. This dual action makes it a valuable tool in research studies focused on the Wnt/β-catenin signaling pathway and its role in various diseases .

Properties

IUPAC Name

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUNRLYHXGMOLG-WQRRWHLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11KN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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KYA1797K

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.